molecular formula C12H3Cl5N2O5 B14568019 1,2,3,4,5-Pentachloro-6-(2,4-dinitrophenoxy)benzene CAS No. 61368-88-5

1,2,3,4,5-Pentachloro-6-(2,4-dinitrophenoxy)benzene

Cat. No.: B14568019
CAS No.: 61368-88-5
M. Wt: 432.4 g/mol
InChI Key: CLAUHXSEYLJTIH-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-6-(2,4-dinitrophenoxy)benzene is a complex organic compound characterized by the presence of multiple chlorine and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentachloro-6-(2,4-dinitrophenoxy)benzene typically involves the chlorination of benzene followed by nitration. The process can be summarized as follows:

    Chlorination: Benzene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to produce pentachlorobenzene.

    Nitration: The pentachlorobenzene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachloro-6-(2,4-dinitrophenoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple chlorine atoms, the compound readily undergoes nucleophilic substitution reactions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the nitro groups, leading to the formation of different oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products

    Substitution: The major products are derivatives where one or more chlorine atoms are replaced by other nucleophiles.

    Reduction: The major products are amino derivatives of the original compound.

    Oxidation: The major products are higher oxidation state derivatives of the nitro groups.

Scientific Research Applications

1,2,3,4,5-Pentachloro-6-(2,4-dinitrophenoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-6-(2,4-dinitrophenoxy)benzene involves its interaction with various molecular targets. The compound’s multiple chlorine and nitro groups allow it to interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can disrupt cellular processes by binding to key biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Pentachlorophenol: Similar in structure but with different functional groups, used as a pesticide and disinfectant.

    1,2,3,4,5-Pentachloro-6-nitrobenzene: Shares the pentachlorobenzene core but with different substituents.

    2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorobiphenyl: A related compound with extensive chlorination, used in industrial applications.

Uniqueness

1,2,3,4,5-Pentachloro-6-(2,4-dinitrophenoxy)benzene is unique due to the combination of its chlorine and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields of research.

Properties

CAS No.

61368-88-5

Molecular Formula

C12H3Cl5N2O5

Molecular Weight

432.4 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,4-dinitrophenoxy)benzene

InChI

InChI=1S/C12H3Cl5N2O5/c13-7-8(14)10(16)12(11(17)9(7)15)24-6-2-1-4(18(20)21)3-5(6)19(22)23/h1-3H

InChI Key

CLAUHXSEYLJTIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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